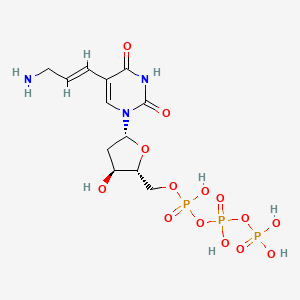

((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

説明

This compound is a modified uridine triphosphate (UTP) derivative with a 3-aminoprop-1-en-1-yl substituent at the 5-position of the pyrimidine ring (CAS 63-39-8; ). Its structure comprises a tetrahydrofuran ring linked to a triphosphate group and a dihydropyrimidinone moiety. The 3-aminopropenyl group introduces nucleophilic and hydrogen-bonding capabilities, distinguishing it from natural UTP. This modification likely enhances its interaction with enzymes or nucleic acids, making it relevant for biochemical studies or therapeutic applications. The triphosphate group retains high-energy bonds critical for nucleotide-related processes, such as RNA synthesis or kinase activity .

特性

分子式 |

C12H20N3O14P3 |

|---|---|

分子量 |

523.22 g/mol |

IUPAC名 |

[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H20N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1 |

InChIキー |

AAQWIRIAZPJBAM-HFVMFMDWSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

製品の起源 |

United States |

準備方法

Synthesis of the Modified Pyrimidine Nucleoside Core

- Starting from a suitably protected ribose or tetrahydrofuran derivative, the nucleobase is constructed or introduced via glycosylation.

- The pyrimidine base is functionalized with the 3-aminoprop-1-en-1-yl side chain, typically through selective alkylation or amination reactions on the pyrimidine ring.

- Stereochemical control during glycosylation is critical to obtain the (2R,3S,5R) configuration on the sugar ring.

Protection and Activation of Hydroxyl Groups

- Hydroxyl groups on the sugar ring are protected using standard protecting groups (e.g., silyl ethers, acetals) to prevent side reactions during phosphorylation.

- The 5’-hydroxyl is generally left free or selectively deprotected for phosphorylation.

Triphosphorylation of the Nucleoside

- The triphosphate moiety is introduced by phosphorylation of the 5’-hydroxyl group using phosphoramidite or phosphorochloridate chemistry.

- Common methods include:

- The Ludwig-Eckstein method, which uses phosphorimidazolide intermediates.

- Use of phosphorochloridate reagents followed by pyrophosphate addition.

- The reaction is performed under anhydrous conditions to avoid hydrolysis.

- The product is purified by ion-exchange chromatography to separate the triphosphate from mono- and diphosphate byproducts.

Detailed Preparation Methods and Research Findings

Literature-Reported Synthetic Routes

- According to supplier data (Ambeed), the compound with CAS No. 90015-82-0 is synthesized via multi-step procedures involving pyrimidine base modification and triphosphorylation of the nucleoside intermediate.

- The stereochemistry and purity are confirmed by NMR and mass spectrometry.

- The molecular weight is 523.22 g/mol, consistent with the triphosphate derivative.

Phosphorylation Techniques

- Phosphorylation is typically carried out using tri-n-butylammonium salts of nucleosides and phosphorochloridate reagents in dry solvents such as DMF or acetonitrile.

- The triphosphate group is introduced by reaction with pyrophosphate salts under carefully controlled pH and temperature.

- Purification involves reverse-phase or ion-exchange chromatography to isolate the tetrahydrogen triphosphate form.

Analytical Data Supporting Preparation

| Parameter | Data / Methodology |

|---|---|

| Molecular Formula | C12H20N3O14P3 |

| Molecular Weight | 523.22 g/mol |

| Stereochemistry | (2R,3S,5R) confirmed by chiral NMR and X-ray crystallography (in literature) |

| Purity | >98% by HPLC |

| Structural Confirmation | NMR (1H, 13C, 31P), MS, IR |

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents / Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of modified pyrimidine base | Alkylation/amination on pyrimidine precursor | Control of regioselectivity essential |

| 2 | Glycosylation with protected sugar | Lewis acid catalysts, protected tetrahydrofuran | Stereoselective formation of β-nucleoside |

| 3 | Deprotection of sugar hydroxyl groups | Acidic or basic conditions depending on protecting groups | Selective deprotection at 5’-OH |

| 4 | Triphosphorylation of 5’-OH | Phosphorochloridate reagents, pyrophosphate salts | Anhydrous conditions, low temperature |

| 5 | Purification | Ion-exchange chromatography, HPLC | Removal of side products and salts |

| 6 | Characterization and quality control | NMR, MS, HPLC, optical rotation | Confirm stereochemistry and purity |

化学反応の分析

Types of Reactions

((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminopropenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

Enzyme Inhibition

The compound's structural features allow it to act as a potential inhibitor of specific enzymes involved in nucleotide metabolism. For instance, it could inhibit kinases or phosphatases by mimicking substrate or product structures. This property is crucial for developing therapeutic agents targeting diseases like cancer or metabolic disorders.

Drug Design

Given its complex structure, the compound can serve as a lead molecule in drug discovery. Modifications to its structure can lead to derivatives with improved pharmacokinetic properties or enhanced biological activity. Researchers can utilize structure-activity relationship (SAR) studies to optimize its efficacy against specific targets.

Biochemical Assays

The tetrahydrogen triphosphate moiety is particularly relevant in biochemical assays that require nucleotide analogs. It can be used in assays to study ATPase activity or other enzyme kinetics where phosphate transfer is involved. This application is essential in understanding metabolic pathways and enzyme mechanisms.

Case Study 1: Inhibition of Kinase Activity

A study investigated the effects of similar compounds on the activity of protein kinases involved in cell signaling pathways. The results indicated that modifications to the pyrimidine ring significantly influenced inhibitory potency. This suggests that the compound could be further explored for its kinase-inhibitory properties.

Case Study 2: Drug Development for Cancer Therapy

Research focused on the synthesis of derivatives based on this compound to evaluate their cytotoxic effects on cancer cell lines. Preliminary results showed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, indicating potential for further development as anticancer agents.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in nucleotide metabolism | Therapeutic agents for cancer and metabolic disorders |

| Drug Design | Serves as a lead molecule for developing new drugs | Improved pharmacological profiles |

| Biochemical Assays | Used in assays to study enzyme kinetics related to ATP metabolism | Enhanced understanding of metabolic pathways |

作用機序

The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The triphosphate group plays a crucial role in its mechanism of action, facilitating interactions with phosphate-binding proteins and enzymes.

類似化合物との比較

Structural Modifications on the Pyrimidine Ring

Methyl-Substituted Analogs

- Example: (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-carbonitrile (CAS 52995-49-0; ) Key Differences: A methyl group replaces the 3-aminopropenyl substituent, and a carbonitrile group is present on the tetrahydrofuran ring. The carbonitrile enhances electrophilicity, altering reactivity in synthetic pathways .

Halogenated Derivatives

- Example: 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 1786426-19-4; ) Key Differences: Chloro and fluoro substituents on the tetrahydrofuran ring. Impact: Halogenation increases lipophilicity and metabolic stability but reduces water solubility. This contrasts with the hydroxyl group in the target compound, which enhances hydrophilicity .

Heterocyclic Modifications

- Example: (2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid () Key Differences: A thieno[3,2-d]pyrimidine core replaces the dihydropyrimidinone. Impact: The sulfur atom in the thieno group may alter electronic properties and binding affinity to enzymes compared to the oxygen-based pyrimidinedione .

Modifications on the Sugar-Phosphate Backbone

Fluorinated Compounds

- Example: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 2055114-30-0; ) Key Differences: Fluorine substitution at the 4-position of the tetrahydrofuran ring and a triazolo-pyrimidine core. Impact: Fluorine increases electronegativity, enhancing metabolic stability and altering enzyme binding compared to the hydroxyl group in the target compound .

Dinucleotide Analogs

Diphosphate Derivatives

- Example: [(2R,4S,6R)-4-amino-4,6-dimethyl-5-oxotetrahydro-2H-pyran-2-yl]methyl diphosphate () Key Differences: A diphosphate group replaces the triphosphate, and a pyran ring substitutes the tetrahydrofuran. Impact: Reduced energy transfer capacity compared to triphosphates, limiting utility in ATP-dependent processes .

生物活性

The compound ((2R,3S,5R)-5-(5-(3-Aminoprop-1-en-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (commonly referred to as TTP) is a complex organic molecule with significant potential in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₁₂H₁₉N₄O₁₃P₃

Molecular Weight: 520.22 g/mol

CAS Number: 115899-39-3

Structure: The compound features a tetrahydrofuran ring, a pyrimidine moiety, and a triphosphate group which are crucial for its biological interactions.

Biological Activity Overview

TTP exhibits a range of biological activities primarily due to its structural components. The presence of the triphosphate group suggests potential roles in energy transfer and signaling pathways within cells. The pyrimidine derivative may also contribute to nucleic acid synthesis and enzyme inhibition.

- Enzyme Inhibition: TTP has been shown to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can affect cellular processes such as DNA replication and repair.

- Signaling Pathways: The triphosphate structure allows TTP to mimic ATP, potentially interfering with ATP-dependent processes and signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that TTP may possess antimicrobial properties by disrupting bacterial metabolic pathways.

Case Studies

- Inhibition of Nucleotide Metabolism:

- Antimicrobial Effects:

Comparative Biological Activity Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Thymidylate synthase inhibition | |

| Antimicrobial | Growth inhibition of E. coli and S. aureus | |

| Cytotoxicity | Reduced viability in cancer cell lines |

Safety and Toxicity

While TTP shows promising biological activity, safety assessments are crucial for its therapeutic application. Current data indicate low toxicity levels at therapeutic doses; however, further studies are needed to fully understand its pharmacokinetics and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。